Methyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Description
Methyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative characterized by a 3-bromophenyl substituent at position 4, a methyl group at position 2, and a methyl ester at position 2. Its molecular formula is C₁₅H₁₆BrNO₃, with a molecular weight of 338.21 g/mol (calculated based on analogous ethyl ester data in ).
Properties
IUPAC Name |
methyl 4-(3-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-8-13(14(18)19-2)11(7-12(17)16-8)9-4-3-5-10(15)6-9/h3-6,11H,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFTWNZUYLMWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=CC(=CC=C2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Cyclization: Formation of the tetrahydropyridine ring through cyclization reactions involving appropriate precursors.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the tetrahydropyridine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations at Position 4
Ethyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- Structure : Differs only in the ester group (ethyl vs. methyl).
- Properties : Molecular weight = 338.21 g/mol (same bromophenyl group but higher ester mass) .
- Applications: Commercially available (Santa Cruz Biotechnology) for research .
Methyl (S)-4-(4-Fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
- Structure : 4-fluorophenyl substituent instead of 3-bromophenyl.
- Synthesis : Produced via enantioselective desymmetrization with phase-transfer catalysts, achieving high enantiomeric excess (94% ee) .
Methyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Substituent Variations at Position 6
Methyl 4-aryl-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates
Variations in Aromatic Substituents
Ethyl 4-(2,6-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
- Structure : Dichlorophenyl substituent introduces stronger electron-withdrawing effects and steric hindrance.
- Commercial Availability : Supplied by four manufacturers, indicating industrial relevance .
Methyl (S)-5-(4-(dimethylamino)phenyl)-6-oxo-2-phenyl-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate
Multi-Component Reactions
Physicochemical and Spectroscopic Properties
Melting Points and Spectral Data
Biological Activity
Methyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a compound of interest due to its potential biological activities. This compound belongs to the class of tetrahydropyridine derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C15H16BrN2O3
- Molecular Weight : 338.21 g/mol
- CAS Number : 338960-00-2
Mechanisms of Biological Activity
Tetrahydropyridines have been shown to exhibit various biological activities, including:
- Anticancer Activity : Compounds in this class often demonstrate cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups (EWGs), such as bromine in this specific compound, enhances its anticancer properties.
- Antimicrobial Effects : Some studies suggest that tetrahydropyridine derivatives possess antibacterial and antifungal activities.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The findings indicate significant potency:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.48 | |
| HCT116 (Colon Cancer) | 0.78 | |
| U937 (Leukemia) | 1.54 |
The IC50 values suggest that this compound is more potent than traditional chemotherapeutics like doxorubicin in certain contexts.
The mechanism underlying the anticancer activity includes:
- Induction of Apoptosis : Flow cytometry assays have demonstrated that treatment with this compound leads to increased apoptosis in cancer cells through the activation of caspases and upregulation of p53 expression levels.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies indicate that this compound may exhibit antimicrobial activity. Specific tests against bacterial strains have shown promising results, although further research is needed to quantify these effects.
Case Studies
- Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells revealed that the compound induced significant cell cycle arrest at the G1 phase and activated apoptotic pathways. The study reported an IC50 value of 0.48 µM, indicating high efficacy compared to reference compounds like Tamoxifen .
- Antimicrobial Testing : In a separate investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed inhibition zones comparable to standard antibiotics, suggesting potential for development as an antimicrobial agent .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including condensation and cyclization. For example, trichlorotriazine-mediated coupling reactions (e.g., with substituted phenols) under reflux conditions can introduce the bromophenyl group . Optimization may include adjusting catalyst loading (e.g., Lewis acids), solvent choice (e.g., DMF or THF), and temperature gradients to enhance yield (60–85%) and purity. Green chemistry approaches, such as solvent-free reactions, are also viable .
Q. How is structural characterization performed for this compound?
Key methods include:
- 1H/13C NMR : Assign peaks based on substituent-induced shifts. For example, the ester carbonyl (δ ~165–170 ppm) and bromophenyl aromatic protons (δ ~7.2–7.8 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) stretches .
- Melting Point Analysis : Compare observed values (e.g., 152–159°C) with literature to confirm purity .
Q. What safety protocols are critical during handling?
Refer to Safety Data Sheets (SDS): Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. First aid for exposure includes rinsing with water and immediate medical consultation .
Advanced Research Questions
Q. How can enantioselectivity be achieved in derivatives of this compound?
Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived ligands) or chiral stationary phases in HPLC for resolution. Evidence from analogous compounds shows >90% enantiomeric excess (ee) using column chromatography with cellulose-based chiral phases .
Q. What mechanistic insights explain the cyclization step in synthesis?
Cyclization likely proceeds via a Michael addition or enamine intermediate. Kinetic studies (e.g., monitoring by FT-IR or LC-MS) and isotopic labeling (e.g., 13C-tracing at the carbonyl group) can elucidate pathways. Computational models (DFT) further predict transition states .
Q. How do substituents (e.g., bromine vs. methoxy groups) affect reactivity?
The electron-withdrawing bromine group stabilizes intermediates via resonance, altering reaction rates compared to electron-donating substituents. Compare Hammett σ values (σ_Br = +0.39 vs. σ_OMe = -0.27) to quantify electronic effects .
Q. How should researchers resolve contradictions in spectral data across batches?
- NMR discrepancies : Use 2D techniques (HSQC, COSY) to confirm assignments.
- Purity issues : Recrystallize in ethanol/water mixtures or employ preparative HPLC .
- Batch variability : Standardize reaction conditions (e.g., stoichiometry, drying agents) .
Methodological Tables
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | 3-Bromobenzaldehyde, urea, HCl | 65–75 | |
| Cyclization | Reflux (THF, 80°C, 12h) | 70–85 | |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) | 90+ purity |
Table 2: Spectroscopic Benchmarks
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR | δ 2.35 (CH3), δ 7.4–7.6 (Br-Ph) | |
| 13C NMR | δ 169.2 (ester C=O), δ 195.5 (ketone) | |
| IR | 1745 cm⁻¹ (C=O ester) |
Critical Analysis of Contradictions
- Variable Melting Points : Differences may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases .
- Divergent NMR Shifts : Deuterated solvent effects (e.g., DMSO-d6 vs. CDCl3) and concentration variations can shift peaks. Standardize solvent systems for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
